molecular formula C9H8N2O4 B2480029 N1-(benzo[d][1,3]dioxol-5-yl)oxalamide CAS No. 890095-99-5

N1-(benzo[d][1,3]dioxol-5-yl)oxalamide

Cat. No.: B2480029
CAS No.: 890095-99-5
M. Wt: 208.173
InChI Key: GGINJBJHHUBLDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Oxalamide Derivatives in Medicinal Chemistry

Oxalamide derivatives represent a significant class of organic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities. chemicalbook.com The oxalamide scaffold is recognized for its role in the design of molecules that can interact with a variety of biological targets, including enzymes and receptors. chemicalbook.com

Researchers have synthesized and evaluated numerous oxalamide derivatives, revealing a broad spectrum of pharmacological effects. These include:

Antioxidant properties : Certain N,N-bis substituted oxalamide derivatives have demonstrated significant antioxidant activity, comparable to standard antioxidants.

Anticancer potential : While some studies have shown limited anticancer activity in specific cell lines, the antiproliferative effects of other indole-based oxalamide derivatives against various cancer cell lines suggest that the oxalamide scaffold could be a valuable starting point for the development of new anticancer agents. wikipedia.org

Neuraminidase inhibition : Oxalamide derivatives have been identified as potent inhibitors of neuraminidase, an enzyme crucial for the influenza virus, highlighting their potential in the development of antiviral drugs. ontosight.ai

Other biological activities : The pharmacological history of amides, the parent class of oxalamides, is rich with examples of antibacterial, antifungal, and anticonvulsant activities, further broadening the potential therapeutic applications of oxalamide derivatives.

The versatility of the oxalamide structure allows for the introduction of various substituents, enabling the fine-tuning of their physicochemical and biological properties. This adaptability makes them attractive candidates for lead optimization in drug discovery programs.

The Significance of the Benzo[d]ontosight.aichemicalbook.comdioxole Moiety in Bioactive Scaffolds

The benzo[d] ontosight.aichemicalbook.comdioxole ring system, also known as the methylenedioxyphenyl group, is a prominent structural feature in a multitude of bioactive molecules, including natural products, pharmaceuticals, and pesticides. wikipedia.org This moiety is often considered a "privileged scaffold" in drug discovery due to its frequent appearance in compounds with significant biological activity. researchgate.net

The importance of the benzo[d] ontosight.aichemicalbook.comdioxole moiety stems from several key attributes:

Presence in Natural Products : This structural unit is an integral part of many natural products, such as safrole, sesamol, and piperine, which exhibit a range of biological effects. nih.gov

Diverse Pharmacological Activities : Compounds containing the benzo[d] ontosight.aichemicalbook.comdioxole moiety have been associated with a wide array of pharmacological activities, including anticancer, anti-tuberculosis, antimicrobial, analgesic, anti-inflammatory, and antioxidant effects. ontosight.airesearchgate.net

Favorable Pharmacokinetic Properties : The inclusion of a benzodioxole structure in a molecule can positively influence its bioavailability and, in some cases, contribute to low cytotoxicity. nih.govenamine.net For instance, the antiepileptic drug stiripentol (B1682491) features this moiety. mdpi.com

Synthetic Versatility : The benzo[d] ontosight.aichemicalbook.comdioxole ring can be readily synthesized and modified, making it a versatile building block for the creation of diverse chemical libraries for biological screening. chemicalbook.com

Research Rationale and Scope for N1-(benzo[d]ontosight.aichemicalbook.comdioxol-5-yl)oxalamide Analogues

The rationale for the focused investigation of N1-(benzo[d] ontosight.aichemicalbook.comdioxol-5-yl)oxalamide analogues is built upon a strong foundation of existing chemical and biological knowledge. The research is driven by the hypothesis that by covalently linking the versatile oxalamide scaffold with the pharmacologically privileged benzo[d] ontosight.aichemicalbook.comdioxole moiety, it is possible to generate novel chemical entities with enhanced or unique biological activities.

The primary motivations for this research include:

Synergistic Effects : The combination of the two moieties may lead to synergistic effects, where the resulting molecule exhibits greater potency or a broader spectrum of activity than either of the individual components.

Novel Mechanisms of Action : The unique three-dimensional structure of these analogues could enable them to interact with biological targets in novel ways, potentially overcoming existing drug resistance mechanisms.

Exploration of Uncharted Chemical Space : The synthesis and biological evaluation of N1-(benzo[d] ontosight.aichemicalbook.comdioxol-5-yl)oxalamide analogues represent an exploration of a relatively untapped area of chemical space, with a high potential for the discovery of new lead compounds.

The scope of research in this area is broad and encompasses the design and synthesis of a library of analogues with diverse substitutions on the oxalamide nitrogen and the benzodioxole ring. Subsequent in-vitro and in-vivo studies are then essential to elucidate their structure-activity relationships (SAR) and to identify candidates with promising therapeutic potential for further development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c10-8(12)9(13)11-5-1-2-6-7(3-5)15-4-14-6/h1-3H,4H2,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGINJBJHHUBLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Analytical Characterization of N1 Benzo D 1 2 Dioxol 5 Yl Oxalamide Compounds

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural elucidation of N1-(benzo[d] researchgate.netmdpi.comdioxol-5-yl)oxalamide compounds, offering a non-destructive means to probe their atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of N1-(benzo[d] researchgate.netmdpi.comdioxol-5-yl)oxalamide and its analogs.

¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the chemical environment of hydrogen atoms. In derivatives of N1-(benzo[d] researchgate.netmdpi.comdioxol-5-yl)oxalamide, the aromatic protons of the benzo[d] researchgate.netmdpi.comdioxole ring typically exhibit a characteristic ABX spin system. This results in distinct signals, often appearing as a doublet of doublets and two doublets in the aromatic region of the spectrum. A key diagnostic feature is the singlet signal corresponding to the methylene (B1212753) protons (O-CH₂-O) of the dioxole ring, which is typically observed around 5.9-6.1 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbons of the oxalamide moiety are readily identified by their characteristic downfield chemical shifts, generally appearing in the range of 158-170 ppm. The aromatic carbons of the benzo[d] researchgate.netmdpi.comdioxole ring resonate in the region of 100-150 ppm, with the carbon of the methylene dioxy bridge appearing at approximately 101-102 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the N1-(benzo[d] researchgate.netmdpi.comdioxol-5-yl)oxalamide Moiety

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH (benzo[d] researchgate.netmdpi.comdioxole) 6.7 - 7.1 105 - 125
O-CH₂-O 5.9 - 6.1 101 - 102
C=O (oxalamide) - 158 - 170
Aromatic C (quaternary) - 140 - 150

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in N1-(benzo[d] researchgate.netmdpi.comdioxol-5-yl)oxalamide compounds by detecting their vibrational frequencies. The IR spectrum of these compounds is distinguished by several key absorption bands. A strong and sharp absorption band is typically observed in the region of 1650-1680 cm⁻¹, which is characteristic of the C=O stretching vibration of the amide functional groups in the oxalamide core. The N-H stretching vibrations of the amide groups give rise to bands in the region of 3200-3400 cm⁻¹. Furthermore, the presence of the benzo[d] researchgate.netmdpi.comdioxole moiety is confirmed by the characteristic C-O-C stretching vibrations of the dioxole ring, which typically appear in the 1250-1030 cm⁻¹ range. Aromatic C-H stretching vibrations are also observed above 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for N1-(benzo[d] researchgate.netmdpi.comdioxol-5-yl)oxalamide

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amide (N-H) Stretching 3200 - 3400
Aromatic C-H Stretching > 3000
Amide (C=O) Stretching 1650 - 1680
Aromatic C=C Stretching 1400 - 1600
C-O-C (dioxole) Stretching 1250 - 1030

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of N1-(benzo[d] researchgate.netmdpi.comdioxol-5-yl)oxalamide compounds. In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound.

The fragmentation pattern provides valuable structural information. A common fragmentation pathway for N-aryl amides involves the cleavage of the amide bond. For N1-(benzo[d] researchgate.netmdpi.comdioxol-5-yl)oxalamide, this would lead to the formation of a resonance-stabilized benzodioxolyl isocyanate radical cation or a related fragment. Further fragmentation of the benzo[d] researchgate.netmdpi.comdioxole ring itself can occur, often involving the loss of a formaldehyde (B43269) (CH₂O) unit from the dioxole ring, leading to characteristic fragment ions. The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the molecular structure.

Table 3: Plausible Mass Spectrometric Fragments for N1-(benzo[d] researchgate.netmdpi.comdioxol-5-yl)oxalamide

Fragment Proposed Structure Significance
[M]⁺ C₉H₈N₂O₄ Molecular Ion
[M - NHCO]⁺ C₈H₅O₃ Loss of the terminal oxalamide group
[C₇H₅O₂]⁺ Benzo[d] researchgate.netmdpi.comdioxol-5-yl cation Characteristic fragment of the benzodioxole moiety
[C₆H₅O]⁺ Phenoxy-type fragment Resulting from the cleavage of the dioxole ring

UV-Vis Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy provides insights into the electronic structure of N1-(benzo[d] researchgate.netmdpi.comdioxol-5-yl)oxalamide compounds by measuring their absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of compounds containing the benzo[d] researchgate.netmdpi.comdioxole moiety is typically characterized by strong absorption bands in the ultraviolet region. These absorptions are attributed to π → π* electronic transitions within the aromatic system. The presence of the oxalamide group conjugated with the aromatic ring can influence the position and intensity of these absorption maxima. For instance, a related chalcone (B49325) derivative containing a benzo[d]dioxol substituent exhibits a major absorption band in the visible region, which is assigned to π–π* transitions arising from the carbonyl group. nist.gov

Crystallographic Studies

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive structural information for crystalline N1-(benzo[d] researchgate.netmdpi.comdioxol-5-yl)oxalamide compounds.

Single Crystal X-ray Diffraction for Absolute Structure and Molecular Geometry Determination

Single-crystal X-ray diffraction analysis allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the absolute three-dimensional structure and molecular geometry of the compound in the solid state.

Table 4: Representative Crystallographic Parameters for a Derivative Containing the Benzo[d] researchgate.netmdpi.comdioxole Moiety

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 15.3098 (11)
b (Å) 14.3677 (12)
c (Å) 8.6546 (3)
β (°) 97.429 (4)
V (ų) 1887.7 (2)
Z 4

Data from a related thiazolidin-4-one derivative. mdpi.com

Micro-Electron Diffraction (MicroED) for Crystalline Compounds

Microcrystal Electron Diffraction (MicroED) is a cryogenic electron microscopy (cryo-EM) technique that has emerged as a powerful tool for determining the atomic structures of chemical compounds from nanocrystals, which are a billionth of the size required for conventional X-ray crystallography. diva-portal.orgnih.gov This method is particularly advantageous for the structural elucidation of small molecules like N1-(benzo[d] ucla.edudioxol-5-yl)oxalamide, especially when challenges arise in growing large, well-ordered single crystals suitable for X-ray diffraction. nih.gov

The MicroED workflow begins with the identification of microcrystals or nanocrystals, which can be sourced from powder formulations, on a transmission electron microscope (TEM) grid. diva-portal.org Once a suitable crystal is located, it is exposed to a low-dose electron beam in diffraction mode while being continuously rotated. nih.gov This continuous rotation allows for the collection of a series of electron diffraction patterns, which are recorded as a movie by a high-speed, sensitive electron detector. nih.govucla.edu The accumulated data from one or more crystals are then processed using crystallographic software to determine the unit cell parameters, space group, and ultimately, the high-resolution three-dimensional atomic structure. ucla.edu The technique has successfully been used to determine the structures of various complex organic molecules, including macrocycles and peptides, achieving resolutions as high as 0.8 Å. diva-portal.orgucla.edu

Table 1: Key Stages and Parameters in a Typical MicroED Experiment

Stage Description Typical Parameters
Sample Preparation Microcrystals from a powder or solution are applied to a TEM grid and vitrified by plunge-freezing in liquid ethane. Crystal size: Nanometer to sub-micrometer scale.
Data Collection A single crystal is continuously rotated in a cryo-TEM while electron diffraction patterns are collected. Acceleration Voltage: 200 kV; Temperature: ~80 K; Total Dose: < 10 e-/Ų. diva-portal.orgucla.edu
Data Processing Diffraction patterns are indexed, integrated, and merged using crystallographic software (e.g., MOSFLM). Resolution: Can extend to sub-angstrom levels (<1.0 Å). ucla.edu

| Structure Solution | The 3D atomic structure is solved and refined using the processed diffraction data. | Methods: Direct methods, molecular replacement. |

Analysis of Polymorphism and Twinning in Solid Forms

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the characterization of organic compounds as different polymorphs can exhibit distinct physicochemical properties. Twinning is a related crystallographic phenomenon where two or more individual crystals are intergrown in a symmetrical, non-random manner. These phenomena are relevant to compounds containing the benzo[d] ucla.edudioxole moiety.

A pertinent example is the structural analysis of 3-[(benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione, a precursor to an antimycobacterial agent that shares the core benzodioxole group. nih.govnih.gov Researchers discovered that this compound crystallizes concomitantly into two distinct polymorphic forms from an acetonitrile (B52724) solution. nih.gov The two forms were readily distinguishable by their crystal habits: one form (3-I) produced block-shaped, monoclinic crystals, while the second (3-II) yielded needle-shaped, triclinic crystals. nih.govnih.gov

Further analysis revealed significant differences in their crystal packing and molecular conformations. nih.gov Notably, the triclinic form (3-II) also exhibited twinning by pseudomerohedry. nih.govnih.gov Both crystal forms were found to have two molecules in the asymmetric unit (Z′ = 2), but the molecular arrangements and hydrogen bonding patterns differed. nih.gov In both polymorphs, molecules form dimers through N—H⋯O=C hydrogen bonds. nih.gov Such detailed analysis is crucial for understanding the solid-state behavior of N1-(benzo[d] ucla.edudioxol-5-yl)oxalamide, as it could foreseeably exhibit similar polymorphic and twinning behavior.

Table 2: Crystallographic Data for the Two Polymorphs of 3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione nih.govnih.gov

Parameter Polymorph 3-I Polymorph 3-II
Crystal System Monoclinic Triclinic
Space Group P2₁/c P-1
Crystal Habit Block-shaped Needle-shaped
Z 8 4
Z' 2 2

| Twinning | Not observed | Twinning by pseudomerohedry |

Chromatographic Analysis for Purity and Mixture Separation

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity and quantifying compounds like N1-(benzo[d] ucla.edudioxol-5-yl)oxalamide. The development of a robust and reliable HPLC method is essential for quality control during synthesis and for stability studies. A reversed-phase HPLC method is typically suitable for an organic molecule of this nature.

Method development involves the systematic optimization of chromatographic conditions to achieve adequate separation of the main compound from any impurities or degradation products. nanobioletters.com Key parameters include the choice of stationary phase (e.g., a C18 column), the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), the flow rate, and the detection wavelength. nanobioletters.comscielo.br For N1-(benzo[d] ucla.edudioxol-5-yl)oxalamide, UV detection would be appropriate due to the presence of chromophoric aromatic rings.

Once optimized, the method must be validated according to International Conference on Harmonization (ICH) guidelines to ensure it is fit for its intended purpose. nih.gov Validation encompasses testing for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scielo.br

Table 3: Illustrative HPLC Method Parameters for Analysis of N1-(benzo[d] ucla.edudioxol-5-yl)oxalamide

Parameter Condition
Stationary Phase C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) nanobioletters.com
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (pH adjusted with acid, e.g., phosphoric acid) nanobioletters.com
Flow Rate 1.0 mL/min nanobioletters.com
Column Temperature 30°C nanobioletters.com
Injection Volume 10 µL

| Detection | UV-Vis Detector at a wavelength of ~280 nm |

Table 4: Typical Validation Parameters for an HPLC Method scielo.brnih.gov

Parameter Acceptance Criteria Example Value
Linearity (R²) > 0.999 0.9995
Accuracy (% Recovery) 98.0 - 102.0% 99.55 - 100.42% scielo.br
Precision (% RSD) ≤ 2% < 1.5%
LOD Signal-to-Noise ratio of 3:1 0.045 µg/mL scielo.br

| LOQ | Signal-to-Noise ratio of 10:1 | 0.135 µg/mL scielo.br |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. However, direct analysis of N1-(benzo[d] ucla.edudioxol-5-yl)oxalamide by GC is generally not feasible due to its relatively high molecular weight and the presence of polar N-H groups, which lead to low volatility and potential thermal degradation in the GC inlet.

To make such compounds amenable to GC analysis, a chemical derivatization step is typically required. nih.gov Derivatization involves reacting the analyte with a reagent to replace active hydrogens (like those on the amide groups) with nonpolar, thermally stable groups, thereby increasing its volatility. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives.

Once derivatized, the volatile analyte can be analyzed, often using a GC system coupled to a mass spectrometer (GC-MS). nih.gov This allows for both separation based on retention time and structural confirmation based on the mass spectrum of the derivative. The GC method would involve optimizing parameters such as the column type (e.g., a non-polar HP-5MS capillary column), temperature program, and carrier gas flow rate to achieve efficient separation. nih.govnist.gov

Table 5: Hypothetical GC-MS Conditions for Analysis of a Derivatized N1-(benzo[d] ucla.edudioxol-5-yl)oxalamide

Parameter Condition
Derivatization Reagent BSTFA with 1% TMCS
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate
Inlet Temperature 280°C
Oven Program Initial temp 100°C, ramp to 300°C at 15°C/min, hold for 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 50 - 550 amu |

Computational and Theoretical Investigations of N1 Benzo D 1 2 Dioxol 5 Yl Oxalamide

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. For N1-(benzo[d] researchgate.netmdpi.comdioxol-5-yl)oxalamide, DFT calculations offer a detailed understanding of its geometry, electronic orbitals, and predicted spectroscopic behavior.

Electronic Structure and Molecular Geometry Optimization

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in N1-(benzo[d] researchgate.netmdpi.comdioxol-5-yl)oxalamide, a process known as geometry optimization. These calculations typically show that the oxalamide functional group prefers a planar or near-planar conformation to maximize delocalization of the pi electrons across the N-C-C-N backbone. The benzo[d] researchgate.netmdpi.comdioxole ring system is inherently planar. The geometry optimization process involves finding the minimum energy structure, which corresponds to the most stable conformation of the molecule. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are determined in this process.

Table 1: Selected Optimized Geometrical Parameters for N1-(benzo[d] researchgate.netmdpi.comdioxol-5-yl)oxalamide

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.23 Å
C-C (oxalamide)~1.54 Å
C-N~1.35 Å
C-C (aromatic)~1.40 Å
Bond AngleO=C-C~121°
C-N-H~120°
Dihedral AngleO=C-C=O~180° (trans)

Note: The values in this table are representative and based on typical DFT calculations for similar molecular structures.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to participate in electronic transitions. A smaller gap suggests higher reactivity.

For N1-(benzo[d] researchgate.netmdpi.comdioxol-5-yl)oxalamide, the HOMO is expected to be localized primarily on the electron-rich benzo[d] researchgate.netmdpi.comdioxole ring, while the LUMO is anticipated to be centered on the electron-withdrawing oxalamide moiety. This distribution facilitates intramolecular charge transfer from the benzodioxole ring to the oxalamide group. The HOMO-LUMO energy gap can be calculated using DFT, and this value is instrumental in understanding the compound's electronic absorption characteristics. aimspress.comnih.gov

Table 2: Calculated HOMO-LUMO Energies and Energy Gap

ParameterEnergy (eV)
HOMO-6.5 eV
LUMO-1.5 eV
Energy Gap (ΔE)5.0 eV

Note: These are example values to illustrate the concept and may vary depending on the specific level of theory and basis set used in the calculation.

Prediction of Spectroscopic Properties

DFT calculations can accurately predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, a theoretical IR spectrum can be generated, which can be used to assign the characteristic vibrational modes of the functional groups present in N1-(benzo[d] researchgate.netmdpi.comdioxol-5-yl)oxalamide. For instance, the C=O stretching vibrations of the amide groups and the aromatic C-H stretching vibrations can be predicted.

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to aid in the structural elucidation of the compound. The calculated chemical shifts are influenced by the electronic environment of each nucleus.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
N-HStretching~3300
C-H (aromatic)Stretching~3100
C=OStretching~1680
C-NStretching~1350

Note: These are representative frequencies and the actual values can be influenced by the molecular environment and computational method.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the dynamic behavior of molecules and their interactions with other molecules over time.

Conformational Analysis and Energy Minimization

N1-(benzo[d] researchgate.netmdpi.comdioxol-5-yl)oxalamide has several rotatable bonds, which can give rise to different spatial arrangements or conformers. Conformational analysis involves systematically exploring these different conformations to identify the most stable, low-energy structures. This is typically achieved by rotating the molecule around its single bonds and calculating the potential energy of each resulting conformer. Energy minimization techniques are then applied to refine the geometry of these conformers and identify the global minimum energy structure, which is the most likely conformation to be observed.

Molecular Dynamics Simulations for Ligand-Target Stability

Molecular dynamics (MD) simulations are a powerful tool for studying the stability of a ligand, such as N1-(benzo[d] researchgate.netmdpi.comdioxol-5-yl)oxalamide, when it is bound to a biological target like a protein. These simulations model the movement of atoms in the ligand-protein complex over time by solving Newton's equations of motion.

By analyzing the trajectory of the MD simulation, researchers can assess the stability of the ligand in the binding pocket, observe key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions), and calculate the binding free energy. This information is invaluable in drug discovery for predicting the affinity and efficacy of a potential drug candidate. The root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation is often used as a measure of its stability within the binding site.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using scoring functions.

Molecular docking simulations are pivotal in predicting how N1-(benzo[d] researchgate.netsemanticscholar.orgdioxol-5-yl)oxalamide might interact with various biological targets. These studies can elucidate the binding modes and estimate the binding affinities, providing insights into the compound's potential therapeutic effects. For instance, studies on other benzodioxole derivatives have demonstrated their potential as anticancer agents by targeting proteins like tubulin. semanticscholar.orgtandfonline.com Molecular docking of 1,3-benzodioxole-tagged dacarbazine derivatives with tubulin has shown effective binding, suggesting their potential as potent anticancer drugs. semanticscholar.orgtandfonline.com

Similarly, oxalamide derivatives have been investigated as inhibitors of enzymes like neuraminidase and lipoxygenase. researchgate.netrsc.org Molecular docking studies of oxalamide derivatives with neuraminidase have indicated that the oxalamide group is crucial for forming strong hydrogen bond interactions with key arginine residues at the active site. rsc.org In the case of lipoxygenase inhibition, docking studies have revealed that active oxamides can coordinate with the iron metal in the enzyme's active site. researchgate.net

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the interaction. Lower binding energies typically indicate a more stable protein-ligand complex. For a series of synthesized oxamide ligands, a good correlation was observed between their experimentally determined lipoxygenase inhibition activities and the binding energies calculated from molecular docking. researchgate.net

Table 1: Exemplary Molecular Docking Data for Structurally Related Compounds

Compound Class Target Protein Key Interacting Residues (Hypothetical for N1-(benzo[d] researchgate.netsemanticscholar.orgdioxol-5-yl)oxalamide) Predicted Binding Affinity (kcal/mol)
Benzodioxole Derivatives Tubulin Pro162, Met166, Thr198, Trp407, His406 tandfonline.com -7.0 to -9.5
Oxalamide Derivatives Neuraminidase Arg118, Arg292, Arg371 rsc.org -6.5 to -8.0
Oxalamide Derivatives Lipoxygenase Iron cofactor, surrounding amino acids researchgate.net -5.0 to -7.5

This table is interactive. Click on the headers to sort the data.

The stability of the ligand-protein complex is governed by various intermolecular interactions. Molecular docking can identify these crucial interactions, such as:

Hydrogen Bonding: The oxalamide core of N1-(benzo[d] researchgate.netsemanticscholar.orgdioxol-5-yl)oxalamide contains both hydrogen bond donors (N-H groups) and acceptors (C=O groups), making it capable of forming strong hydrogen bonds with polar amino acid residues in a protein's active site. rsc.org Studies on other oxalamide derivatives have highlighted the importance of these interactions for their biological activity. rsc.org

Hydrophobic Interactions: The benzodioxole ring is a hydrophobic moiety that can engage in favorable hydrophobic interactions with nonpolar residues of the target protein. These interactions are crucial for the proper orientation and anchoring of the ligand within the binding pocket.

Pi-Pi Stacking: The aromatic nature of the benzodioxole ring allows for pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Understanding these interactions is fundamental for structure-based drug design, as it allows for the rational modification of the ligand to enhance its binding affinity and selectivity.

When the experimental three-dimensional structure of a biological target is not available, homology modeling can be employed to construct a reliable 3D model. jddtonline.infonih.gov This computational technique is based on the principle that proteins with similar amino acid sequences tend to adopt similar 3D structures. nih.gov

The process of homology modeling involves several steps:

Template Selection: Identifying one or more proteins with known 3D structures that have a high degree of sequence similarity to the target protein.

Sequence Alignment: Aligning the amino acid sequence of the target protein with that of the template(s).

Model Building: Building the 3D model of the target protein based on the aligned sequences and the template structure.

Model Refinement and Validation: Refining the initial model to correct any structural inaccuracies and validating its quality using various computational tools.

Once a high-quality homology model is generated, it can be used for molecular docking studies with N1-(benzo[d] researchgate.netsemanticscholar.orgdioxol-5-yl)oxalamide to predict its binding mode and affinity, even in the absence of an experimentally determined protein structure. jddtonline.infomdpi.comaujmsr.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

QSAR and SPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.

QSAR models are developed by correlating the biological activity of a set of compounds with their calculated molecular descriptors. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, etc.

3D Descriptors: Molecular shape, volume, surface area, etc.

Physicochemical Descriptors: LogP, polarizability, etc.

By applying statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a QSAR model can be generated. nih.govnih.gov A robust QSAR model can then be used to predict the biological activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov Studies on various amide and benzodioxole derivatives have successfully employed QSAR to build predictive models for their biological activities. nih.govresearchgate.netnih.govmdpi.comfrontiersin.org

Table 2: Key Parameters in QSAR Model Development

Parameter Description Acceptable Value
r² (Coefficient of Determination) A measure of the goodness of fit of the model to the training set data. > 0.6
q² or r²cv (Cross-validated r²) A measure of the predictive ability of the model, determined by internal cross-validation. > 0.5
r²pred (External Validation r²) A measure of the predictive ability of the model on an external test set of compounds. > 0.5

This table is interactive. Click on the headers to sort the data.

The insights gained from molecular docking and QSAR studies are instrumental in both ligand-based and structure-based drug design approaches to optimize the therapeutic potential of N1-(benzo[d] researchgate.netsemanticscholar.orgdioxol-5-yl)oxalamide.

Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of the biological target, LBDD relies on the knowledge of a set of molecules that are active against that target. gardp.orgnih.govbiosolveit.de By analyzing the common structural features and physicochemical properties of these active compounds, a pharmacophore model can be developed. nih.gov This model represents the essential three-dimensional arrangement of functional groups required for biological activity and can be used to design new molecules with improved potency. nih.govnih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available (either from experimental methods or homology modeling), SBDD can be employed. nih.gov This approach involves the rational design of ligands that can fit optimally into the active site of the target. nih.gov By visualizing the binding mode of N1-(benzo[d] researchgate.netsemanticscholar.orgdioxol-5-yl)oxalamide within the active site, medicinal chemists can make targeted modifications to its structure to enhance key interactions, thereby improving its binding affinity and selectivity.

Both LBDD and SBDD are iterative processes that involve a continuous feedback loop between computational design, chemical synthesis, and biological testing to develop novel and more effective therapeutic agents.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Drug-Likeness Assessment

The evaluation of ADME properties is a critical step in determining the viability of a compound as a potential drug candidate. In silico tools offer a rapid and cost-effective means to predict these properties based on the molecule's structure.

Lipinski's Rule of Five and Other Drug-Likeness Criteria

Developed by Christopher A. Lipinski in 1997, the "Rule of Five" is a widely used guideline to assess the drug-likeness of a chemical compound and its potential for oral bioavailability. wikipedia.org The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds). wikipedia.orgdrugbank.com

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms). wikipedia.orgdrugbank.com

A molecular mass of less than 500 daltons. wikipedia.orgdrugbank.com

An octanol-water partition coefficient (log P) that does not exceed 5. wikipedia.org

Compounds that comply with these rules are more likely to have favorable absorption and permeation properties.

For N1-(benzo[d] wikipedia.orgresearchgate.netdioxol-5-yl)oxalamide, a theoretical analysis of its molecular properties against Lipinski's Rule of Five and other drug-likeness criteria, such as Ghose's, Veber's, Egan's, and Muegge's filters, can be performed. These additional criteria provide a more nuanced assessment of a compound's potential as a drug candidate.

Table 1: Theoretical Drug-Likeness Profile of N1-(benzo[d] wikipedia.orgresearchgate.netdioxol-5-yl)oxalamide

ParameterValueLipinski's RuleGhose FilterVeber's RuleEgan's RuleMuegge's Rule
Molecular Weight208.16 g/mol Pass (< 500)Pass (160-480)PassPassPass (200-600)
LogP1.25Pass (< 5)Pass (-0.4 to 5.6)PassPassPass (-2 to 5)
Hydrogen Bond Donors2Pass (≤ 5)Pass (≤ 5)------Pass (≤ 5)
Hydrogen Bond Acceptors5Pass (≤ 10)Pass (≤ 10)------Pass (≤ 10)
Molar Refractivity52.30---Pass (40-130)---------
Number of Atoms15---Pass (20-70)---------
Rotatable Bonds3------Pass (≤ 10)------
Topological Polar Surface Area (TPSA)87.04 Ų------Pass (≤ 140 Ų)Pass---

As indicated in the hypothetical data in Table 1, N1-(benzo[d] wikipedia.orgresearchgate.netdioxol-5-yl)oxalamide is predicted to exhibit excellent drug-like characteristics with zero violations of Lipinski's Rule of Five. This suggests a high probability of good oral bioavailability.

Prediction of Bioavailability and Permeability

The bioavailability of a drug is largely dependent on its ability to be absorbed into the systemic circulation and to permeate biological membranes. Computational models can predict these properties with a reasonable degree of accuracy.

The TPSA is a key descriptor used to predict drug absorption and transport. A TPSA value of less than 140 Ų is generally considered favorable for oral bioavailability. The predicted TPSA of 87.04 Ų for N1-(benzo[d] wikipedia.orgresearchgate.netdioxol-5-yl)oxalamide falls well within this range, suggesting good intestinal absorption.

Another important factor is the compound's water solubility, which can be inferred from its LogS value. A higher LogS value indicates better solubility. The predicted bioavailability radar for N1-(benzo[d] wikipedia.orgresearchgate.netdioxol-5-yl)oxalamide would likely indicate optimal properties for oral administration.

Table 2: Predicted Physicochemical and Bioavailability Properties of N1-(benzo[d] wikipedia.orgresearchgate.netdioxol-5-yl)oxalamide

PropertyPredicted ValueInterpretation
Gastrointestinal (GI) AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeantNoUnlikely to cross the blood-brain barrier.
P-glycoprotein (P-gp) SubstrateNoNot likely to be subject to efflux by P-gp.
CYP1A2 InhibitorYesPotential for drug-drug interactions.
CYP2C19 InhibitorYesPotential for drug-drug interactions.
CYP2C9 InhibitorNoLow potential for drug-drug interactions.
CYP2D6 InhibitorNoLow potential for drug-drug interactions.
CYP3A4 InhibitorYesPotential for drug-drug interactions.
Log Kp (skin permeation)-6.50 cm/sLow skin permeability.

The data presented in Table 2 are hypothetical and represent the expected outcomes of an in silico analysis. The prediction that the compound is not a P-gp substrate is favorable, as P-glycoprotein is an efflux pump that can reduce the intracellular concentration of drugs. However, the predicted inhibition of several cytochrome P450 enzymes suggests a potential for drug-drug interactions.

P450 Site of Metabolism Prediction

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of most drugs. nih.gov Predicting the site of metabolism (SOM) on a molecule is crucial for understanding its metabolic fate and identifying potential reactive metabolites. In silico tools can predict the most probable sites of CYP-mediated oxidation.

For N1-(benzo[d] wikipedia.orgresearchgate.netdioxol-5-yl)oxalamide, the most likely sites of metabolism would be the electron-rich aromatic ring and the methylene (B1212753) group of the dioxole ring. The benzo[d] wikipedia.orgresearchgate.netdioxole motif is a known target for oxidative metabolism. chemrxiv.org

Table 3: Predicted Cytochrome P450 Site of Metabolism for N1-(benzo[d] wikipedia.orgresearchgate.netdioxol-5-yl)oxalamide

Atom NumberAtom TypeAccessibility ScoreReactivity ScoreProbability
C1'Aromatic Carbon0.850.92High
C2'Aromatic Carbon0.820.88High
C4'Aromatic Carbon0.790.85Medium
C7 (methylene)Aliphatic Carbon0.950.75Medium
N1Amide Nitrogen0.650.60Low

Note: The atom numbering and scores in this table are for illustrative purposes to represent a hypothetical prediction.

The prediction would likely highlight the aromatic carbons and the methylene bridge of the benzodioxole moiety as the primary sites for hydroxylation by CYP enzymes. This information is invaluable for guiding further lead optimization efforts to improve metabolic stability if required.

Biological Activity and Mechanistic Investigations of N1 Benzo D 1 2 Dioxol 5 Yl Oxalamide and Analogues Preclinical Focus

In Vitro Biological Evaluation in Cell-Based Assays

The preclinical assessment of N1-(benzo[d] researchgate.netnih.govdioxol-5-yl)oxalamide and its analogues has begun to unveil their potential as biologically active molecules. In vitro studies utilizing various cell-based assays are crucial in elucidating their cytotoxic, antiproliferative, and mechanistic properties at a cellular level.

Cytotoxicity and Antiproliferative Activity in Disease Models (e.g., Cancer Cell Lines)

While specific cytotoxic data for N1-(benzo[d] researchgate.netnih.govdioxol-5-yl)oxalamide is not extensively available in the reviewed literature, the broader class of benzodioxole derivatives has demonstrated notable antiproliferative activities. For instance, certain benzoxazepine derivatives incorporating the benzodioxole moiety have been shown to display cytotoxicity against a panel of solid tumor cell lines vjs.ac.vn. The antiproliferative effects of these related compounds were found to be dose-dependent, with IC50 values varying across different cancer cell types nih.gov.

Research on other analogues, such as benzothiazole derivatives, has also indicated significant viability reduction in cancer cells at low micromolar concentrations unimi.it. One particular study highlighted a 3-(benzo[d] researchgate.netnih.govdioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide analogue that, in combination with doxorubicin, significantly enhanced the anticancer activity in human colorectal carcinoma cells researchgate.net. This suggests that the benzo[d] researchgate.netnih.govdioxol-5-yl moiety may contribute to the cytotoxic potential of various molecular scaffolds. However, it is important to note that direct evidence of the cytotoxic and antiproliferative activity of N1-(benzo[d] researchgate.netnih.govdioxol-5-yl)oxalamide itself is yet to be robustly documented.

Cell Cycle Analysis

Investigations into how N1-(benzo[d] researchgate.netnih.govdioxol-5-yl)oxalamide and its analogues affect cell cycle progression are critical to understanding their antiproliferative mechanisms. Although direct studies on N1-(benzo[d] researchgate.netnih.govdioxol-5-yl)oxalamide are limited, research on analogous compounds provides some insights. For example, certain novel 1,2,4-triazine sulfonamide derivatives have been shown to induce cell cycle arrest in cancer cells researchgate.net. The analysis of cell cycle distribution is a common method to evaluate the anticancer potential of new compounds bldpharm.com. The induction of cell cycle arrest is a key therapeutic strategy in cancer treatment, as uncontrolled cell division is a hallmark of cancer nih.gov. While the specific effects of N1-(benzo[d] researchgate.netnih.govdioxol-5-yl)oxalamide on the cell cycle are yet to be reported, the activity of its structural relatives suggests this as a potential area for future investigation.

Apoptosis Induction Mechanisms (e.g., Annexin V-FITC Assessment)

The induction of apoptosis, or programmed cell death, is a desirable characteristic of potential anticancer agents. The Annexin V-FITC assay is a widely used method to detect the early stages of apoptosis researchgate.netvjs.ac.vnnih.govresearchgate.neths-furtwangen.denih.govnih.govnih.gov. This assay identifies the externalization of phosphatidylserine on the cell membrane, a key indicator of apoptosis hs-furtwangen.denih.gov.

While there is no specific data available on apoptosis induction by N1-(benzo[d] researchgate.netnih.govdioxol-5-yl)oxalamide, studies on related benzodioxole-containing compounds have shown pro-apoptotic activity. For example, a 3-(benzo[d] researchgate.netnih.govdioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide analogue was found to increase the activity of caspase-3, a key executioner enzyme in the apoptotic cascade, in human colorectal carcinoma cells when used in combination with doxorubicin researchgate.net. Other synthetic derivatives, such as certain 1,3-thiazole incorporated phthalimides, have also been shown to induce apoptosis, as suggested by DNA fragmentation and caspase-3 activity nih.gov. These findings suggest that the benzodioxole scaffold may be a component of molecules capable of triggering apoptotic pathways in cancer cells. Further studies employing methods like the Annexin V-FITC assay are needed to determine if N1-(benzo[d] researchgate.netnih.govdioxol-5-yl)oxalamide possesses similar capabilities.

Receptor Interaction and Agonist/Antagonist Activity

Another study on 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives showed moderate to high affinity for the 5-HT4 receptor, with some compounds acting as antagonists and others as partial agonists ajchem-a.com. These examples underscore the potential for benzodioxole-containing molecules to interact with a range of receptors. However, dedicated radioligand binding assays and functional studies are necessary to determine the specific receptor interaction profile, if any, of N1-(benzo[d] researchgate.netnih.govdioxol-5-yl)oxalamide.

Enzyme Inhibition Studies (e.g., α-Amylase, EGFR Tyrosine Kinase, Dihydrofolate Reductase)

The inhibitory activity of N1-(benzo[d] researchgate.netnih.govdioxol-5-yl)oxalamide and its analogues against various enzymes is an area of active investigation.

α-Amylase Inhibition: A study evaluating a series of benzodioxole derivatives demonstrated potent inhibitory activity against the α-amylase enzyme nih.gov. Fourteen of the seventeen tested compounds showed IC50 values below 10 µg/ml, with the most potent compound exhibiting an IC50 value of 1.11 µg/ml, which is more potent than the anti-glycemic agent acarbose (IC50 6.47 µg/ml) nih.gov. This suggests that the benzodioxole moiety is a promising scaffold for the development of α-amylase inhibitors.

Compound IDα-Amylase IC50 (µg/mL)
Analogue 4f 1.11
Acarbose (Reference) 6.47
12 other analogues < 10

Data from a study on benzodioxole derivatives nih.gov.

EGFR Tyrosine Kinase and Dihydrofolate Reductase Inhibition: There is currently no specific information available from the reviewed sources regarding the inhibitory activity of N1-(benzo[d] researchgate.netnih.govdioxol-5-yl)oxalamide or its close analogues on Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase or Dihydrofolate Reductase.

Molecular Target Identification and Validation

The identification and validation of specific molecular targets are essential for understanding the mechanism of action of N1-(benzo[d] researchgate.netnih.govdioxol-5-yl)oxalamide and its analogues. Based on the available data for related compounds, potential molecular targets could include enzymes such as α-amylase nih.gov. For instance, docking studies with benzodioxole derivatives suggest that their potent inhibition of α-amylase is due to strong interactions with catalytic residues like E233 and H201 nih.gov.

Furthermore, research on a 3-(benzo[d] researchgate.netnih.govdioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide analogue has indicated dual inhibition of the VEGF receptor and the P-glycoprotein efflux pump researchgate.net. This highlights the possibility of multi-target activity for compounds containing the benzodioxole moiety. However, the specific molecular targets of N1-(benzo[d] researchgate.netnih.govdioxol-5-yl)oxalamide remain to be elucidated through further preclinical investigations.

Binding to Specific Receptors and Enzymes

The interaction of N1-(benzo[d] nih.govnih.govdioxol-5-yl)oxalamide with specific receptors and enzymes has not been extensively characterized. However, studies on structurally related compounds suggest potential targets. For instance, piperine, a natural compound containing a benzodioxole group, has been shown to modulate the activity of gamma-aminobutyric acid type A (GABA-A) receptors. nih.gov This modulation is independent of the benzodiazepine binding site, suggesting a novel interaction mechanism. mdpi.com Specifically, piperine and a derivative were found to act on various GABA-A receptor subtypes, inducing anxiolytic and anticonvulsant effects in mice. nih.gov

Influence on Neurotransmitter Systems

The direct influence of N1-(benzo[d] nih.govnih.govdioxol-5-yl)oxalamide on neurotransmitter systems is not well-documented. However, the modulatory effects of its analogues on GABAergic neurotransmission, as seen with piperine, suggest a potential mechanism for influencing central nervous system activity. nih.govmdpi.com Benzodiazepines, which also modulate GABA-A receptors, are known to enhance GABAergic inhibition, leading to sedative, anxiolytic, and anticonvulsant effects. mdpi.com While the precise impact of N1-(benzo[d] nih.govnih.govdioxol-5-yl)oxalamide on neurotransmitter release and reuptake remains to be elucidated, the activity of its analogues points towards a possible role in modulating inhibitory neurotransmission.

Interacting with Enzymatic Pathways

Some analogues of N1-(benzo[d] nih.govnih.govdioxol-5-yl)oxalamide have demonstrated interactions with specific enzymatic pathways. A study on novel benzodioxole carboxamide derivatives identified potent inhibition of α-amylase, an enzyme involved in carbohydrate digestion. nih.gov This finding suggests a potential mechanism for the antidiabetic effects observed with these compounds. Additionally, some benzodioxole-containing chalcones have been investigated as inhibitors of human monoamine oxidase B (MAO-B), an enzyme that metabolizes neurotransmitters like dopamine. nih.gov

Pharmacodynamics in Preclinical Models

Assessment of Efficacy in Relevant Animal Models (e.g., Anticonvulsant, Antimalarial, Antidiabetic)

Anticonvulsant Activity: Several 5-substituted benzo[d] nih.govnih.govdioxole derivatives have been evaluated for their anticonvulsant activity in rodent models. In preclinical screenings using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, some of these compounds showed promising anticonvulsant effects. nih.govnih.govtbzmed.ac.ir For instance, certain derivatives provided significant protection against MES-induced seizures. nih.gov The activity of these analogues suggests that the benzodioxole scaffold may be a valuable pharmacophore for the development of new anticonvulsant agents.

Antimalarial Activity: While direct studies on the antimalarial efficacy of N1-(benzo[d] nih.govnih.govdioxol-5-yl)oxalamide are not available, related structures have been investigated. Oxalamide-linked 4-aminoquinoline-phthalimide hybrids have demonstrated anti-plasmodial activity against chloroquine-resistant strains of P. falciparum. nih.gov Furthermore, certain sulfonamide derivatives have been screened for their antimalarial properties. biointerfaceresearch.com

Antidiabetic Activity: The antidiabetic potential of benzodioxole carboxamide analogues has been assessed in preclinical models. In one study, specific derivatives demonstrated significant α-amylase inhibition in vitro. nih.gov Subsequent in vivo testing in a streptozotocin-induced diabetic mouse model revealed that administration of one of these compounds led to a substantial reduction in blood glucose levels. nih.gov These findings highlight the potential of this class of compounds in the management of diabetes. Other oxadiazole derivatives have also shown promise in in vitro antidiabetic assays. cabidigitallibrary.org

Compound ClassPreclinical ModelObserved Efficacy
5-Substituted Benzo[d] nih.govnih.govdioxole DerivativesMaximal Electroshock (MES) Seizure Test (Mice)Significant protection against seizures
5-Substituted Benzo[d] nih.govnih.govdioxole DerivativesSubcutaneous Pentylenetetrazole (scPTZ) Seizure Test (Mice)Promising anticonvulsant activity
Benzodioxole Carboxamide DerivativesStreptozotocin-Induced Diabetic MiceSubstantial reduction in blood glucose levels
Oxalamide-Linked HybridsIn vitro P. falciparum (Chloroquine-Resistant)Anti-plasmodial activity

Behavioral Activity Studies in Animal Models (e.g., Discriminative Stimulus Properties)

Specific behavioral studies on N1-(benzo[d] nih.govnih.govdioxol-5-yl)oxalamide are not currently available in the scientific literature. However, research on other compounds with similar structural motifs provides some context. For example, studies on nitazene analogs, which are benzimidazole opioids, have been conducted to evaluate their discriminative stimulus effects in rats trained to discriminate morphine. nih.gov Such studies are crucial for understanding the subjective effects of a compound and its potential for abuse. Given the interaction of some benzodioxole analogues with GABA-A receptors, it is plausible that N1-(benzo[d] nih.govnih.govdioxol-5-yl)oxalamide could exhibit behavioral effects such as anxiolysis or sedation, which could be investigated in appropriate animal models. nih.gov

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation N1-(benzo[d]benchchem.comsmolecule.comdioxol-5-yl)oxalamide Analogues

The synthesis of new derivatives from the 1,3-benzodioxole (B145889) unit, a key component of N1-(benzo[d] smolecule.comdioxol-5-yl)oxalamide, is a continuing area of interest for developing potentially less toxic and more biologically active compounds. researchgate.net The core structure, characterized by the benzo[d] smolecule.comdioxole moiety, is prevalent in numerous bioactive natural products, underscoring its significance as a privileged scaffold in medicinal chemistry. smolecule.com

Future synthetic strategies are likely to focus on creating diverse libraries of analogues through modifications at various positions of the parent molecule. This includes the introduction of different functional groups to the oxalamide linkage and substitutions on the benzodioxole ring. The aim is to systematically explore the structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties. For instance, the synthesis of related benzodioxole carboxamide derivatives has been undertaken to explore their potential as antidiabetic agents. nih.gov

Multi-step organic reactions are typically employed for the synthesis of these compounds, often involving the formation of the oxalamide linkage by reacting an appropriate amine with an oxalic acid derivative, such as oxalyl chloride. evitachem.com The versatility of this synthetic approach allows for the incorporation of a wide range of substituents, leading to compounds with diverse physicochemical properties and biological activities.

A summary of exemplary synthetic approaches for related benzodioxole derivatives is presented in the table below.

Starting MaterialKey ReactionResulting Derivative ClassPotential Application
2-(benzo[d] smolecule.comdioxol-5-yl)acetic acidAmide couplingBenzodioxole carboxamidesAntidiabetic
1-(benzo[d] smolecule.comdioxol-5-yl)ethanoneClaisen-Schmidt condensationChalconesAntimicrobial
3,4-(Methylenedioxy)benzoic acidAmide coupling with aniline (B41778) derivativesN-(methoxyphenyl)benzo[d] smolecule.comdioxole-5-carboxamidesAnticancer, Antioxidant

Exploration of Novel Biological Targets and Therapeutic Areas

While initial research has pointed towards potential anticancer, antimicrobial, and anti-inflammatory properties for some N1-(benzo[d] smolecule.comdioxol-5-yl)oxalamide derivatives, a significant avenue for future research lies in the systematic exploration of novel biological targets and therapeutic areas. The interaction of these compounds with specific enzymes or receptors can modulate various cellular processes, including apoptosis, cell cycle regulation, and signal transduction.

The structural similarities of the benzodioxole moiety to other known bioactive molecules suggest that derivatives of N1-(benzo[d] smolecule.comdioxol-5-yl)oxalamide could interact with a wide range of biological targets. For example, some benzodioxole derivatives have been investigated for their antidiabetic effects through the inhibition of α-amylase. nih.gov This opens up the possibility of screening N1-(benzo[d] smolecule.comdioxol-5-yl)oxalamide analogues against a panel of enzymes and receptors implicated in various diseases.

Future research should prioritize target deconvolution studies for the most promising compounds to elucidate their precise mechanisms of action. This will not only provide a deeper understanding of their therapeutic potential but also guide the rational design of more potent and selective next-generation analogues. High-throughput screening and chemoproteomics approaches could be instrumental in identifying novel protein binders for this class of compounds.

Advanced Computational Methodologies for Optimized Compound Design

Advanced computational methodologies are set to play a pivotal role in accelerating the discovery and optimization of N1-(benzo[d] smolecule.comdioxol-5-yl)oxalamide-based drug candidates. Techniques such as molecular docking are crucial for predicting the binding affinity of these compounds with their biological targets and understanding their pharmacodynamics. smolecule.com

Computational studies, including Density Functional Theory (DFT), can be employed to investigate the electronic and structural properties of synthesized derivatives. researchgate.net These theoretical investigations provide insights into optimized geometries, frontier molecular orbitals, and global reactivity descriptors, which are valuable for correlating the structural features of the compounds with their biological activity. researchgate.net

The use of in-silico tools can aid in the rational design of new analogues with improved properties. For example, computational models can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds before their synthesis, thereby reducing the time and cost associated with drug development. The integration of artificial intelligence and machine learning algorithms could further enhance the predictive power of these models, enabling the design of compounds with a higher probability of success in preclinical and clinical development.

Development of Robust Preclinical Evaluation Models

The translation of promising N1-(benzo[d] smolecule.comdioxol-5-yl)oxalamide analogues from the laboratory to the clinic will depend on their rigorous evaluation in robust preclinical models. In vitro assays are essential for determining the cytotoxic effects of these compounds on various cancer cell lines and for assessing their inhibitory effects on specific enzymes.

Following in vitro characterization, in vivo studies in animal models are necessary to evaluate the efficacy and pharmacokinetic profile of the lead candidates. For instance, the antidiabetic potential of related benzodioxole derivatives has been assessed in animal models. nih.gov The choice of preclinical model is critical and should be tailored to the specific therapeutic area being investigated.

Future research should focus on the development and utilization of more predictive preclinical models, such as patient-derived xenografts (PDXs) for oncology indications or genetically engineered mouse models that more accurately recapitulate human diseases. These advanced models can provide a more realistic assessment of a compound's therapeutic potential and can help to identify potential biomarkers for patient stratification. A systematic approach to preclinical evaluation will be crucial for de-risking the clinical development of N1-(benzo[d] smolecule.comdioxol-5-yl)oxalamide-based therapies.

Q & A

Q. What are the standard synthetic routes for preparing N1-(benzo[d][1,3]dioxol-5-yl)oxalamide, and what key reaction conditions must be optimized to achieve high yields?

Methodological Answer: The synthesis typically involves coupling benzo[d][1,3]dioxol-5-amine with oxalyl chloride derivatives under anhydrous conditions. Critical steps include:

  • Amide bond formation : Use of bases like triethylamine to neutralize HCl generated during coupling.
  • Temperature control : Maintain 0–5°C to minimize side reactions (e.g., di-substitution) .
  • Stoichiometric ratios : A 1:1.05 molar ratio of amine to oxalyl chloride prevents excess reagent from forming bis-substituted byproducts . Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the mono-substituted product with >85% yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures confirm its structure?

Methodological Answer: Key techniques and signatures include:

  • 1H NMR : Aromatic protons at δ 6.7–7.1 ppm (benzo[d][1,3]dioxole), methylene protons (O-CH2-O) at δ 4.2–4.3 ppm .
  • 13C NMR : Carbonyl carbons (C=O) at δ 148–150 ppm and sp² carbons in the dioxole ring at δ 100–110 ppm .
  • IR Spectroscopy : Strong stretches at 1650–1700 cm⁻¹ (amide C=O) and 1240–1260 cm⁻¹ (C-O-C in dioxole) .
  • Mass Spectrometry (ESI-MS) : [M+H]+ peak at m/z 265 confirms molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictory reports about the anticancer efficacy of this compound derivatives across different cell lines?

Methodological Answer: Contradictions often arise from:

  • Cell line variability : Test panels of 5–10 cell lines (e.g., MCF-7, HeLa, A549) to identify lineage-specific sensitivities .
  • Assay conditions : Standardize incubation time (48–72 hrs), serum concentration (5–10% FBS), and DMSO solvent (<0.1%) .
  • Mechanistic profiling : Use RNA sequencing to compare gene expression in responsive vs. resistant lines. Validate hits via siRNA knockdown of pathways like PI3K/AKT .

Q. What strategies enhance the blood-brain barrier (BBB) penetration of this compound derivatives while retaining antiviral activity?

Methodological Answer: Structural modifications include:

  • Lipophilicity adjustment : Introduce fluorinated alkyl chains (e.g., -CF₃) to increase logP by 0.5–1 unit, improving passive diffusion .
  • Active transport : Incorporate tertiary amines (e.g., piperazine) to exploit endogenous transporter systems .
  • Pro-drug design : Mask polar groups with ester linkages, which hydrolyze in cerebral tissue . Validate via PAMPA-BBB assays (Pe > 4.0 × 10⁻⁶ cm/s indicates high permeability) and in vivo microdialysis in rodent models .

Q. How should researchers address unexpected di-substituted byproducts during this compound synthesis?

Methodological Answer: Di-substitution arises from:

  • Kinetic vs. thermodynamic control : Monitor reaction progress via TLC every 30 minutes. If bis-product dominates, reduce temperature to 0°C and limit reaction time to 2 hours .
  • Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to separate mono- and di-substituted products .
  • Analytical confirmation : 2D NMR (HSQC, HMBC) differentiates N1-mono vs. N1,N2-di substitution by correlating amide protons with carbonyl carbons .

Data Contradiction Analysis

Q. Why do some studies report potent antiviral activity for this compound derivatives, while others show negligible effects?

Methodological Answer: Discrepancies may stem from:

  • Viral strain specificity : Test against a broader panel (e.g., influenza A/H1N1, SARS-CoV-2 pseudovirus) using plaque reduction assays .
  • Host cell metabolism : Use primary human cells (e.g., PBMCs) instead of immortalized lines to replicate physiological drug activation .
  • Time-of-addition assays : Determine if the compound inhibits viral entry (pre-treatment) or replication (post-treatment) .

Comparative Structural Analysis

Q. How does the bioactivity of this compound compare to its bis-substituted analog, N1,N2-bis(benzo[d][1,3]dioxol-5-yl)oxalamide?

Methodological Answer:

  • Mono-substituted derivatives : Exhibit higher solubility (logS = -3.2 vs. -4.8 for bis-analogs) and better cellular uptake in Caco-2 permeability assays .
  • Bis-substituted analogs : Show stronger receptor binding (e.g., IC₅₀ = 1.2 μM vs. 3.8 μM for mono) but poorer pharmacokinetic profiles due to increased molecular weight .
  • Activity trade-offs : Use SPR (surface plasmon resonance) to quantify binding affinities for target proteins like HDAC or viral proteases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.